molecular formula C19H15N3O4 B3863901 2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide CAS No. 303087-91-4

2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide

Cat. No. B3863901
CAS RN: 303087-91-4
M. Wt: 349.3 g/mol
InChI Key: DKWQCJMXJDWKFT-UDWIEESQSA-N
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Description

2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide, also known as NNA, is a chemical compound that has been widely used in scientific research due to its unique properties. NNA is a hydrazone derivative of acetohydrazide, which is a common reagent used in organic synthesis. The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Mechanism of Action

The mechanism of action of 2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide is not fully understood, but it is thought to involve the inhibition of key cellular signaling pathways. The compound has been shown to interact with several proteins involved in the regulation of cell growth and differentiation, including protein kinases and phosphatases. 2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide has also been shown to exhibit anti-inflammatory activity and to protect against oxidative stress-induced damage in neuronal cells.

Advantages and Limitations for Lab Experiments

2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high yields and purity. 2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide is also stable under a wide range of conditions and can be stored for extended periods without degradation. However, 2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving 2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide. One area of interest is the development of novel anti-cancer therapies based on the compound. 2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, and further studies are needed to determine its efficacy in animal models and in clinical trials.
Another area of interest is the development of 2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide-based materials with unique properties. The compound has been used as a building block for the synthesis of various polymers and nanoparticles, and further studies are needed to determine the full range of applications for these materials.
Finally, the mechanism of action of 2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide is not fully understood, and further studies are needed to elucidate the molecular pathways involved. This information could be used to develop more targeted therapies based on the compound and to identify potential side effects or toxicity issues.

Scientific Research Applications

2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide has been shown to exhibit potent anti-cancer activity against various cancer cell lines. The compound has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative disorders.
In biochemistry, 2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide has been used as a probe to study the mechanism of action of various enzymes and proteins. The compound has been shown to interact with several key proteins involved in cellular signaling pathways, including protein kinases and phosphatases. 2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide has also been used as a fluorescent probe to study the localization and dynamics of various cellular structures.
In material science, 2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide has been used as a building block for the synthesis of novel organic materials with unique properties. The compound has been incorporated into various polymers and nanoparticles to create materials with enhanced mechanical, optical, and electronic properties.

properties

IUPAC Name

2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-19(21-20-12-14-5-8-17(9-6-14)22(24)25)13-26-18-10-7-15-3-1-2-4-16(15)11-18/h1-12H,13H2,(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWQCJMXJDWKFT-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide

CAS RN

303087-91-4
Record name 2-(2-NAPHTHYLOXY)-N'-(4-NITROBENZYLIDENE)ACETOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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